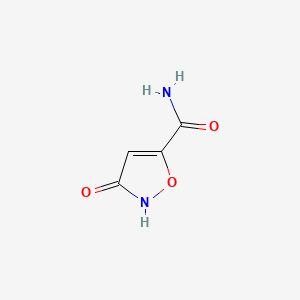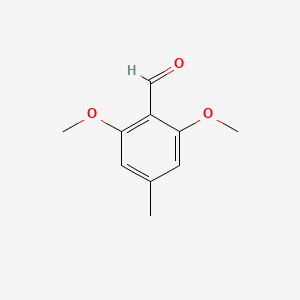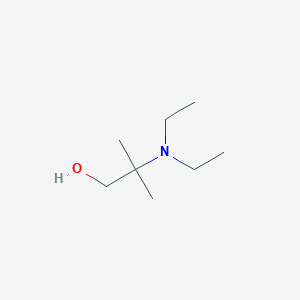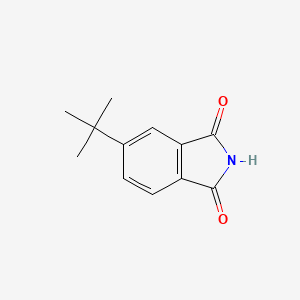
3-羟基异噁唑-5-甲酰胺
描述
3-Hydroxyisoxazole-5-carboxamide is a chemical compound with the molecular formula C4H4N2O3 .
Molecular Structure Analysis
The molecular structure of 3-Hydroxyisoxazole-5-carboxamide can be found in various chemical databases .Chemical Reactions Analysis
The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .Physical and Chemical Properties Analysis
3-Hydroxyisoxazole-5-carboxamide is a solid at room temperature. It has a molecular weight of 128.09 .科学研究应用
Tautomerism Studies
- Tautomerism in Heteroaromatic Compounds: Boulton和Katritzky(1961年)的研究探讨了杂环芳香化合物的互变异构性,包括5-羟基异噁唑酮。他们观察到,类似于3-羟基异噁唑-5-甲酰胺的异噁唑-5-酮根据溶剂极性的不同存在多种形式,这对于理解这些化合物在不同环境中的化学行为至关重要(Boulton&Katritzky,1961年)。
Catalysis and Bond Activation
- Pd-Catalyzed C(sp(3))-H Bond Activation: Pasunooti等人(2015年)使用类似5-甲基异噁唑-3-甲酰胺的衍生物来催化C(sp(3))-H键活化。这个过程对于制备γ-取代的非天然氨基酸至关重要,表明在合成独特氨基酸衍生物方面具有潜在应用(Pasunooti等人,2015年)。
Synthesis of Amino and Hydroxamic Acids
- Synthesis of Amino and Hydroxamic Acids: Kislyi等人(2005年)和Hines&Stammer(1977年)已经探索了从异噁唑衍生的4-氨基异噁唑和羟肟酸的合成。这些化合物在药物开发中起着重要作用,并在医药化学中有应用(Kislyi et al., 2005); (Hines & Stammer, 1977)。
Development of Non-Natural Amino Acids
- Evaluation of Protecting Groups: Riess等人(1998年)研究了3-羟基异噁唑-5-酯的区域选择性及其在合成受保护的3-羟基异噁唑-5-甲醛中的应用,这是制备中枢神经系统活性氨基酸类似物的中间体(Riess等人,1998年)。
Pharmaceutical Applications
- Carbonic Anhydrase Inhibition: Altug等人(2017年)合成了含异噁唑的磺胺酰胺,显示出对碳酸酐酶II和VII的强效抑制作用。这些酶是各种治疗应用的靶点,例如青光眼和神经病性疼痛(Altug et al., 2017)。
作用机制
Target of Action
Isoxazole derivatives, a class to which this compound belongs, are known to bind to various biological targets based on their chemical diversity .
Mode of Action
MAO subtypes A and B are involved in the metabolism of serotonin and catecholamine neurotransmitters such as epinephrine, norepinephrine, and dopamine .
Biochemical Pathways
For instance, the synthesis of isoxazole derivatives often involves the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds .
Result of Action
For instance, some isoxazole derivatives have shown potent activities against various cancer cell lines .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Hydroxyisoxazole-5-carboxamide. For instance, the synthesis of isoxazole derivatives can be influenced by environmental factors such as the presence of a bulky tert-butyl substituent on the carbonyl carbon atom . Additionally, the use of environmentally friendly synthetic routes has been emphasized in the synthesis of isoxazole derivatives .
安全和危害
未来方向
Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs. Given their significance, it is imperative to develop new eco-friendly synthetic strategies . The future of isoxazole derivatives lies in the development of robust synthetic methods for the generation of a diverse collection of heterocyclic molecules to accelerate the drug discovery programme .
生化分析
Biochemical Properties
3-Hydroxyisoxazole-5-carboxamide plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions of 3-Hydroxyisoxazole-5-carboxamide is with the enzyme cyclooxygenase, where it acts as an inhibitor. This interaction is significant because it can modulate the production of prostaglandins, which are involved in inflammation and pain signaling pathways . Additionally, 3-Hydroxyisoxazole-5-carboxamide has been shown to interact with certain proteins involved in DNA synthesis, thereby affecting cellular replication processes .
Cellular Effects
The effects of 3-Hydroxyisoxazole-5-carboxamide on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 3-Hydroxyisoxazole-5-carboxamide has been observed to inhibit the proliferation of cancer cells by interfering with the DNA synthesis process . It also affects cell signaling pathways such as the mitogen-activated protein kinase pathway, leading to altered gene expression and reduced cell growth . Furthermore, 3-Hydroxyisoxazole-5-carboxamide impacts cellular metabolism by inhibiting key metabolic enzymes, thereby reducing the availability of essential metabolites for cell growth and survival .
Molecular Mechanism
The molecular mechanism of action of 3-Hydroxyisoxazole-5-carboxamide involves several key interactions at the molecular level. This compound exerts its effects primarily through binding interactions with biomolecules. For example, 3-Hydroxyisoxazole-5-carboxamide binds to the active site of cyclooxygenase enzymes, inhibiting their activity and reducing the production of pro-inflammatory prostaglandins . Additionally, it can inhibit the activity of DNA polymerase, leading to decreased DNA synthesis and cell proliferation . These binding interactions are crucial for the compound’s therapeutic effects, as they modulate the activity of target enzymes and proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Hydroxyisoxazole-5-carboxamide have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that 3-Hydroxyisoxazole-5-carboxamide is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to high temperatures or acidic conditions can lead to the breakdown of the compound . Long-term studies have also indicated that continuous exposure to 3-Hydroxyisoxazole-5-carboxamide can result in sustained inhibition of cell proliferation and altered cellular metabolism .
Dosage Effects in Animal Models
The effects of 3-Hydroxyisoxazole-5-carboxamide vary with different dosages in animal models. At low doses, the compound has been shown to effectively inhibit inflammation and reduce pain without significant adverse effects . At higher doses, 3-Hydroxyisoxazole-5-carboxamide can cause toxicity, leading to adverse effects such as liver damage and gastrointestinal disturbances . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
3-Hydroxyisoxazole-5-carboxamide is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the primary metabolic pathways for this compound is its conversion to 3-hydroxyisoxazole-5-carboxylic acid by the enzyme carboxylesterase . This metabolic transformation is crucial for the compound’s excretion from the body. Additionally, 3-Hydroxyisoxazole-5-carboxamide can affect metabolic flux by inhibiting key enzymes involved in glycolysis and the tricarboxylic acid cycle, leading to reduced energy production and altered metabolite levels .
Transport and Distribution
The transport and distribution of 3-Hydroxyisoxazole-5-carboxamide within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to interact with organic anion transporters, facilitating its uptake into cells . Once inside the cell, 3-Hydroxyisoxazole-5-carboxamide can bind to intracellular proteins, influencing its localization and accumulation . These interactions are essential for the compound’s bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of 3-Hydroxyisoxazole-5-carboxamide is critical for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, 3-Hydroxyisoxazole-5-carboxamide can be transported into the nucleus, where it affects DNA synthesis and gene expression . The targeting signals and post-translational modifications that direct 3-Hydroxyisoxazole-5-carboxamide to specific cellular compartments are crucial for its biological activity.
属性
IUPAC Name |
3-oxo-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O3/c5-4(8)2-1-3(7)6-9-2/h1H,(H2,5,8)(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAXZHEOQJVBMQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ONC1=O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80303349 | |
| Record name | 3-oxo-2,3-dihydro-1,2-oxazole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80303349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14016-01-4 | |
| Record name | 14016-01-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157968 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-oxo-2,3-dihydro-1,2-oxazole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80303349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















